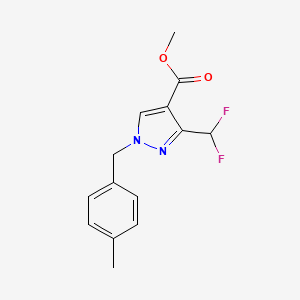

Methyl 3-(difluoromethyl)-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylate

Description

Methyl 3-(difluoromethyl)-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylate is a pyrazole-based compound characterized by:

- A difluoromethyl group at the 3-position of the pyrazole ring.

- A 4-methylbenzyl substituent at the 1-position (N1).

- A methyl ester functional group at the 4-position.

Pyrazole derivatives are widely explored in agrochemical and pharmaceutical research due to their versatile bioactivity .

Properties

Molecular Formula |

C14H14F2N2O2 |

|---|---|

Molecular Weight |

280.27 g/mol |

IUPAC Name |

methyl 3-(difluoromethyl)-1-[(4-methylphenyl)methyl]pyrazole-4-carboxylate |

InChI |

InChI=1S/C14H14F2N2O2/c1-9-3-5-10(6-4-9)7-18-8-11(14(19)20-2)12(17-18)13(15)16/h3-6,8,13H,7H2,1-2H3 |

InChI Key |

JBRGBGINWVLOSN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=C(C(=N2)C(F)F)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Methylbenzyl Hydrazine

4-Methylbenzyl hydrazine can be prepared via nucleophilic substitution of 4-methylbenzyl chloride with hydrazine hydrate. Reaction conditions include:

Cyclocondensation Reaction

The difluoroacetyl chloride reacts with methyl acrylate in the presence of a base (e.g., triethylamine) to form an α-difluoroacetyl intermediate. Subsequent cyclization with 4-methylbenzyl hydrazine yields the target compound:

Reaction Conditions :

-

Molar Ratio : Difluoroacetyl chloride : methyl acrylate : 4-methylbenzyl hydrazine = 1 : 1.1 : 1.05

-

Catalyst : Sodium iodide (0.5 eq)

-

Temperature : −30°C to 80°C

Challenges :

-

Limited availability of 4-methylbenzyl hydrazine.

-

Competing isomer formation (e.g., 5-difluoromethyl regioisomer).

Post-Cyclization N-Alkylation

A more scalable approach involves synthesizing the pyrazole core followed by N-alkylation with 4-methylbenzyl bromide.

Synthesis of Methyl 3-(Difluoromethyl)-1H-Pyrazole-4-Carboxylate

Step 1 : Cyclocondensation of 2,2-difluoroacetyl chloride with methyl acrylate and methyl hydrazine:

-

Catalyst : Potassium iodide (0.2–1.0 eq)

-

Solvent : Dichloromethane or THF

Step 2 : Hydrolysis and recrystallization:

N-Alkylation with 4-Methylbenzyl Bromide

Reaction Conditions :

-

Base : Sodium hydride (1.2 eq)

-

Solvent : DMF or THF

-

Temperature : 0°C to room temperature

Mechanism : Deprotonation of the pyrazole NH followed by nucleophilic substitution:

Purification : Column chromatography (hexane/ethyl acetate) or recrystallization from methanol.

Grignard Exchange and Carbonation

An alternative method leverages Grignard reagents to introduce the 4-methylbenzyl group post-cyclization.

Halogenation of Pyrazole Intermediate

Step 1 : Bromination of methyl 3-(difluoromethyl)-1H-pyrazole-4-carboxylate using N-bromosuccinimide (NBS):

Step 2 : Grignard exchange with 4-methylbenzyl magnesium bromide:

Comparative Analysis of Methods

| Method | Key Steps | Yield | Purity | Scalability |

|---|---|---|---|---|

| Cyclocondensation | Hydrazine synthesis + cyclization | 65–72% | ≥99% | Low |

| N-Alkylation | Pyrazole synthesis + alkylation | 80–85% | ≥99.5% | High |

| Grignard Exchange | Bromination + Grignard reaction | 70–75% | ≥98% | Moderate |

Optimization Insights :

-

Catalysts : Sodium iodide enhances regioselectivity in cyclization.

-

Solvents : Polar aprotic solvents (DMF, THF) improve alkylation efficiency.

-

Temperature Control : Low temperatures (−30°C) minimize isomer formation.

Industrial-Scale Considerations

Cost-Efficiency

-

Raw Materials : 4-Methylbenzyl bromide is cheaper than custom hydrazines, favoring the N-alkylation route.

-

Waste Management : Ethanol/water recrystallization reduces solvent waste.

Emerging Methodologies

Flow Chemistry

Continuous flow systems improve heat transfer and reduce reaction times for cyclization steps:

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(difluoromethyl)-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: Substitution reactions can replace specific groups within the molecule with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Fungicidal Properties

The primary application of methyl 3-(difluoromethyl)-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylate lies in its use as an intermediate for synthesizing fungicides that inhibit succinate dehydrogenase (SDHI). This mechanism is crucial for controlling various fungal diseases in crops. The compound is utilized in the production of several commercial fungicides, including:

- Isopyrazam (2010)

- Sedaxane (2011)

- Bixafen (2011)

- Fluxapyroxad (2011)

- Benzovindiflupyr (2012)

- Pydiflumetofen (2016)

- Inpyrfluxam (2019)

These fungicides are effective against a range of pathogens, including Alternaria species, which cause significant crop losses. However, they have limitations against oomycetes such as Phytophthora infestans, which causes late blight in potatoes .

Environmental Impact

The environmental presence of this compound and its metabolites has been documented. For instance, fluxapyroxad, a widely used fungicide derived from this compound, was reported to be used extensively in the U.S., indicating its relevance in agricultural practices and potential environmental concerns .

Medicinal Chemistry

The pyrazole ring structure found in this compound is associated with various biological activities. Research indicates that pyrazole derivatives exhibit diverse pharmacological effects, including:

- Antimicrobial

- Anti-inflammatory

- Antiviral

- Antidiabetic

- Analgesic

- Anticancer properties

These activities suggest that derivatives of this compound could be explored further for therapeutic applications .

Synthesis of Bioactive Compounds

This compound serves as a key intermediate in synthesizing novel bioactive compounds. Its preparation involves various synthetic routes that yield high purity and efficiency, making it suitable for large-scale production .

Case Study: Efficacy Against Fungal Pathogens

A study demonstrated that fungicides derived from this compound effectively controlled major fungal diseases in crops like tomatoes and potatoes. The compounds were tested under field conditions, showing significant reductions in disease incidence compared to untreated controls .

Research on Anticancer Activity

Recent research has highlighted the anticancer potential of pyrazole derivatives, including those based on this compound. In vitro studies indicated that these compounds could inhibit tumor cell proliferation and induce apoptosis, warranting further investigation into their mechanisms of action and therapeutic efficacy .

Mechanism of Action

The mechanism of action of Methyl 3-(difluoromethyl)-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s potential therapeutic applications.

Comparison with Similar Compounds

Substituent Analysis and Structural Variations

The table below highlights key structural differences between the target compound and analogous pyrazole derivatives:

Key Observations:

- N1 Substituent : The 4-methylbenzyl group in the target compound introduces significant steric hindrance compared to smaller groups (e.g., methyl or H). This may influence binding affinity in biological systems.

- C3 Substituent : Difluoromethyl (CF₂H) vs. trifluoromethyl (CF₃) groups differ in electronegativity and steric effects. CF₂H is less electron-withdrawing but may enhance metabolic stability .

- C4 Functional Group : Methyl/ethyl esters improve membrane permeability compared to carboxylic acids, which are more polar and prone to ionization .

Physicochemical Properties

- 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid: 136°C, illustrating how bulky aryl groups elevate melting points .

- Lipophilicity : The 4-methylbenzyl group in the target compound likely increases logP compared to methyl or ethyl substituents, enhancing membrane permeability.

Biological Activity

Methyl 3-(difluoromethyl)-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylate (CAS: 1975119-05-1) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of agriculture and pharmacology. Pyrazoles are known for their diverse range of biological properties, including antifungal, antibacterial, and anticancer activities. This article explores the synthesis, biological activities, and potential applications of this compound.

- Molecular Formula : C14H14F2N2O2

- Molecular Weight : 280.27 g/mol

- CAS Number : 1975119-05-1

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available precursors. The general synthetic route includes:

- Formation of the Pyrazole Ring : Using difluoroacetyl halides and hydrazine derivatives.

- Carboxylation : Introduction of the carboxylate group through reactions with appropriate carboxylic acid derivatives.

- Methylation : Methylation of the carboxylic acid to form the ester.

Antifungal Activity

Research has indicated that pyrazole derivatives exhibit significant antifungal properties. In vitro studies have shown that this compound demonstrates moderate to excellent antifungal activity against various phytopathogenic fungi. For instance, a study evaluated its efficacy against seven different fungal strains and found it to outperform conventional fungicides like boscalid in certain assays .

Anticancer Potential

Pyrazole derivatives have been investigated for their anticancer properties, particularly in breast cancer models. In studies involving MCF-7 and MDA-MB-231 cell lines, compounds similar to this compound were shown to induce cytotoxic effects and enhance the efficacy of established chemotherapeutics like doxorubicin. The combination treatment exhibited a synergistic effect, suggesting that this class of compounds may be developed for cancer therapy .

The mechanism by which this compound exerts its biological effects is believed to involve:

- Inhibition of Key Enzymes : Similar pyrazole derivatives have been shown to inhibit enzymes crucial for fungal cell wall synthesis and cancer cell proliferation.

- Induction of Apoptosis : Studies suggest that these compounds may trigger apoptotic pathways in cancer cells, leading to increased cell death.

Case Studies

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be adjusted to improve yield?

Methodological Answer:

The synthesis of pyrazole derivatives often involves cyclocondensation reactions. For example, analogous compounds like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid were synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by hydrolysis . Adjusting catalysts (e.g., using acidic or basic conditions) and optimizing reaction temperatures (typically 80–120°C) can enhance yields. For fluorinated analogs, introducing difluoromethyl groups may require halogen-exchange reactions or fluorinating agents (e.g., DAST). Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization is critical to isolate the target compound .

Advanced: How does the difluoromethyl group at position 3 influence electronic properties and binding affinity compared to trifluoromethyl or amino substituents?

Methodological Answer:

The difluoromethyl group (-CF2H) introduces electronegativity and lipophilicity, altering the compound’s electronic profile. Comparative studies of similar pyrazoles (e.g., trifluoromethyl vs. amino substituents) suggest that -CF2H enhances metabolic stability and hydrogen-bonding potential compared to -CF3, which is more electron-withdrawing . Computational methods like density functional theory (DFT) can quantify charge distribution and dipole moments, while spectroscopic techniques (e.g., ¹⁹F NMR) track electronic effects . Binding affinity can be assessed via molecular docking against target proteins (e.g., enzymes in inflammatory pathways) and validated by surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and how can data interpretation resolve structural ambiguities?

Methodological Answer:

- ¹H/¹³C/¹⁹F NMR : Assign signals for the difluoromethyl group (δ ~5.5–6.5 ppm for ¹H; coupling constants JHF ~50–60 Hz) and aromatic protons (δ ~7.0–7.5 ppm). 2D NMR (COSY, HSQC) clarifies connectivity .

- X-ray crystallography : Resolve stereochemistry and confirm substituent positions. SHELX programs are widely used for refinement .

- FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and C-F stretches (~1100–1250 cm⁻¹) .

- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.

Discrepancies in crystallographic data (e.g., bond lengths) can be addressed using Mercury software to compare packing patterns and intermolecular interactions .

Advanced: When crystallographic data from different studies show discrepancies in bond lengths/angles, what methodologies confirm structural accuracy?

Methodological Answer:

- Refinement protocols : Use SHELXL for high-resolution data to minimize R-factors. Check for overfitting by comparing independent refinement results .

- Database cross-referencing : Compare bond lengths/angles with the Cambridge Structural Database (CSD) for similar pyrazole derivatives.

- Packing similarity analysis : Mercury’s Materials Module calculates similarity metrics (e.g., RMSD < 0.5 Å) between structures to identify outliers .

- Theoretical validation : Overlay DFT-optimized geometries with experimental data to assess deviations in torsional angles or substituent orientations .

Basic: What are the recommended protocols for evaluating the compound’s stability under various storage conditions?

Methodological Answer:

- Accelerated stability studies : Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C for 1–6 months. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition onset >150°C suggests robustness).

- Light sensitivity : Expose to UV-Vis light (300–800 nm) and track changes using UV spectroscopy .

Advanced: How can in silico modeling predict interactions with biological targets, and what experimental validations are necessary?

Methodological Answer:

- Molecular docking (AutoDock/Vina) : Simulate binding to targets (e.g., cyclooxygenase-2 for anti-inflammatory activity). Prioritize poses with lowest binding energies and hydrogen-bonding to active-site residues .

- Molecular dynamics (MD) simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability (RMSD < 2 Å acceptable) .

- Experimental validation :

- Enzyme inhibition assays : Measure IC50 values using fluorogenic substrates.

- Cellular assays : Test cytotoxicity (MTT assay) and target modulation (Western blot for downstream proteins) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.